molecular formula C5H4BN3O3S B428638 4-(nitro)thieno[3,2-d][1,2,3]diazaborinin-1(2H)-ol CAS No. 13435-83-1

4-(nitro)thieno[3,2-d][1,2,3]diazaborinin-1(2H)-ol

Cat. No. B428638
CAS RN: 13435-83-1
M. Wt: 196.98g/mol
InChI Key: QJXYGTBYSLNEGD-UHFFFAOYSA-N
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Description

The compound “4-(nitro)thieno[3,2-d][1,2,3]diazaborinin-1(2H)-ol” is a heterocyclic compound containing a thieno[3,2-d][1,2,3]diazaborinin core with a nitro group at the 4-position and a hydroxyl group at the 1-position. The presence of these functional groups suggests that the compound could have interesting chemical properties .


Molecular Structure Analysis

The molecular structure of this compound would likely be planar due to the conjugated system of the thieno[3,2-d][1,2,3]diazaborinin core. The presence of the nitro group could introduce some electron-withdrawing character, potentially affecting the compound’s reactivity .


Chemical Reactions Analysis

The nitro group in the compound could potentially undergo reduction reactions to form an amino group . The hydroxyl group could also participate in various reactions such as esterification or ether formation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely depend on the specific arrangement of its atoms and the presence of the nitro and hydroxyl groups .

Future Directions

Future research could focus on synthesizing this compound and studying its properties. It could also be interesting to explore its potential biological activities, given the known activities of similar compounds .

properties

IUPAC Name

1-hydroxy-4-nitro-2H-thieno[3,2-d]diazaborinine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BN3O3S/c10-6-3-1-2-13-4(3)5(7-8-6)9(11)12/h1-2,8,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJXYGTBYSLNEGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(C2=C(C(=NN1)[N+](=O)[O-])SC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(nitro)thieno[3,2-d][1,2,3]diazaborinin-1(2H)-ol

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